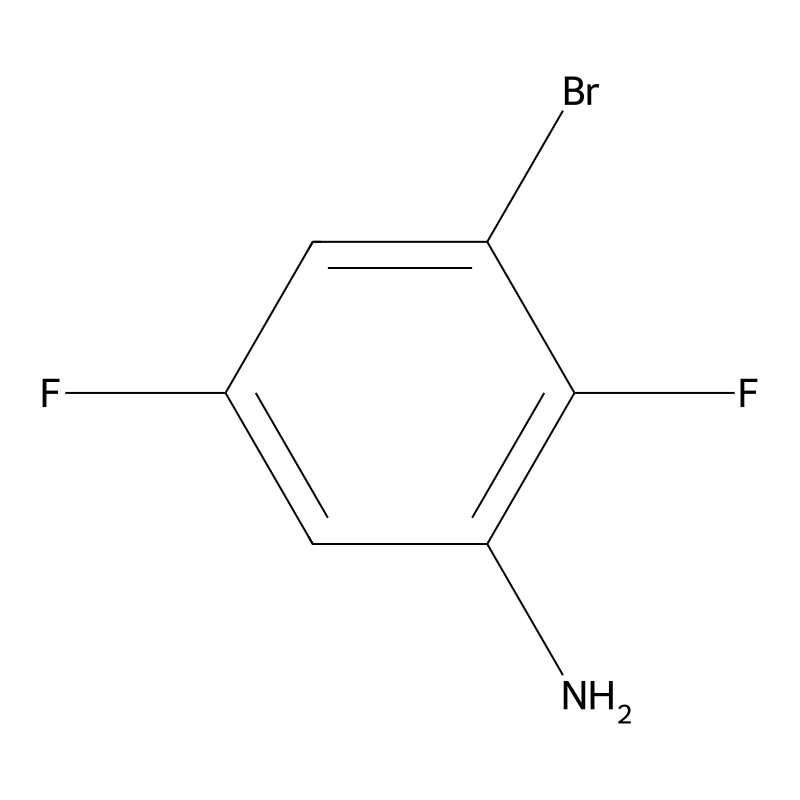

3-Bromo-2,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Difluoroaniline

has been used in the synthesis of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol . It was also used in ultrasound-assisted preparation of 1,4-diazabutadienes .

3,5-Difluoroaniline

has been used in the preparation of 3,5-difluorodimethylaniline .

These compounds are important raw materials and intermediates used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .

3-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula CHBrFN. It is an aromatic amine where bromine and fluorine atoms are substituted on the benzene ring, specifically at the 3 and 5 positions relative to the amine group. This unique substitution pattern contributes to its distinct chemical properties, making it valuable in various synthetic applications, particularly in organic chemistry and medicinal chemistry .

Currently, there is no scientific literature available on the mechanism of action of 3-bromo-2,5-difluoroaniline.

Due to the limited information on 3-bromo-2,5-difluoroaniline, it is essential to handle it with caution assuming similar properties to other aromatic halides. Here are some general safety considerations:

- Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution mechanisms. Common reagents for such reactions include sodium hydroxide and potassium tert-butoxide.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form various derivatives. Oxidizing agents like potassium permanganate or chromium trioxide are typically used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.

- Coupling Reactions: It can also participate in coupling reactions, including Suzuki-Miyaura coupling, which allows for the formation of more complex organic molecules.

The synthesis of 3-Bromo-2,5-difluoroaniline typically involves halogenation reactions. A common method includes:

- Bromination: Aniline derivatives are treated with bromine under controlled conditions to introduce the bromine atom.

- Fluorination: The introduction of fluorine can be achieved using fluorinating agents like fluorine gas or other fluorinating reagents.

The reaction conditions must be carefully controlled to achieve high yields and desired purity levels. Industrial production often utilizes automated systems to optimize these parameters .

3-Bromo-2,5-difluoroaniline finds applications across various fields:

- Organic Synthesis: It acts as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound is utilized in producing dyes and pigments due to its unique color properties.

- Material Science: Its unique properties make it valuable in developing new materials and chemical processes .

Interaction studies involving 3-Bromo-2,5-difluoroaniline focus on its reactivity with biological targets. The presence of bromine and fluorine enhances its binding affinity to enzymes and receptors, potentially modulating various biological pathways. Such interactions may lead to physiological effects that warrant further investigation in pharmacological contexts.

Several compounds share structural similarities with 3-Bromo-2,5-difluoroaniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3-fluoroaniline | Bromine at the 2-position; Fluorine at 3 | Different substitution pattern affects reactivity |

| 4-Bromo-2,5-difluoroaniline | Bromine at the 4-position; Fluorines at 2 and 5 | Used extensively in OLEDs and semiconductor applications |

| 5-Bromo-2,3-difluoroaniline | Bromine at the 5-position; Fluorines at 2 and 3 | Variations in biological activity due to substitution |

Compared to these compounds, 3-Bromo-2,5-difluoroaniline exhibits a unique substitution pattern that influences its chemical reactivity and potential biological activity. This distinct arrangement of halogens can enhance its selectivity in